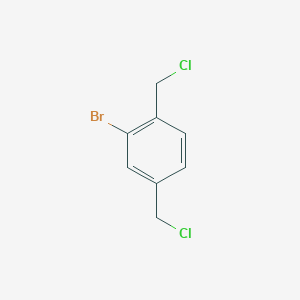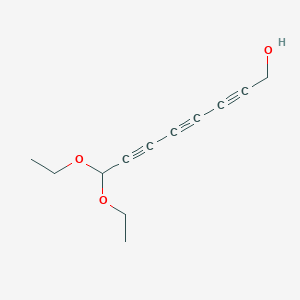
8,8-Diethoxyocta-2,4,6-triyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Diethoxyocta-2,4,6-triyn-1-OL is a unique organic compound characterized by its distinct structure, which includes multiple triple bonds and an alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Diethoxyocta-2,4,6-triyn-1-OL typically involves the use of ethoxyacetylene derivatives and specific catalysts to facilitate the formation of the triple bonds. The reaction conditions often require controlled temperatures and pressures to ensure the stability of the compound during synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
8,8-Diethoxyocta-2,4,6-triyn-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield ketones or acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
8,8-Diethoxyocta-2,4,6-triyn-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 8,8-Diethoxyocta-2,4,6-triyn-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple triple bonds and functional groups allow it to form stable complexes with these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a subject of interest in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-2,3-epoxydeca-4,6,8-triyn-1-ol: This compound shares a similar structure with multiple triple bonds and an epoxide group, exhibiting antifungal properties.
Octa-2,4,6-triyn-1-ol: Another compound with a similar backbone, used in various chemical applications.
Uniqueness
8,8-Diethoxyocta-2,4,6-triyn-1-OL is unique due to its specific arrangement of ethoxy groups and triple bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
55484-89-4 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
8,8-diethoxyocta-2,4,6-triyn-1-ol |
InChI |
InChI=1S/C12H14O3/c1-3-14-12(15-4-2)10-8-6-5-7-9-11-13/h12-13H,3-4,11H2,1-2H3 |
Clé InChI |
FGRXELKZPQGGMF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C#CC#CC#CCO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)
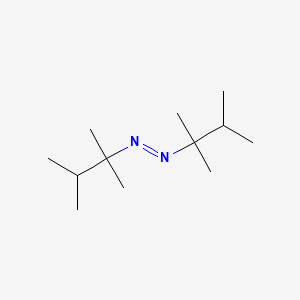

![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
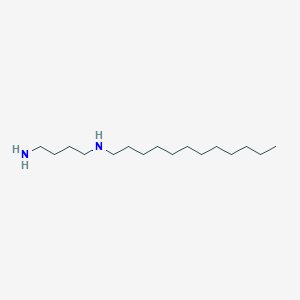
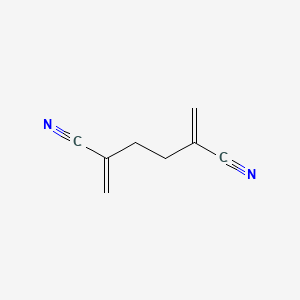
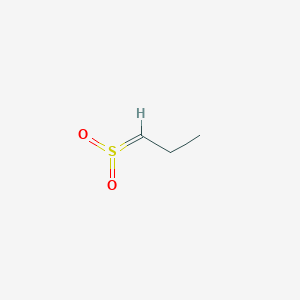
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
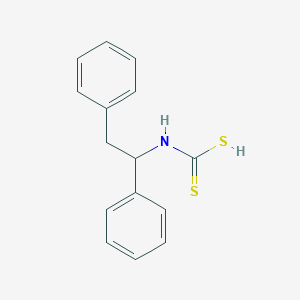
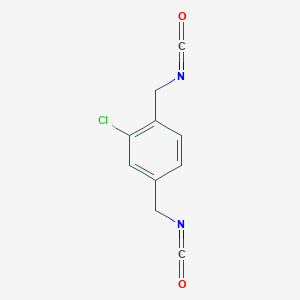
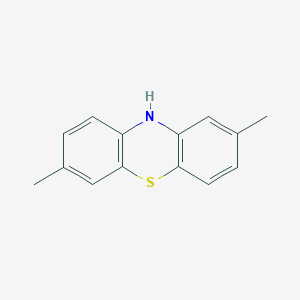
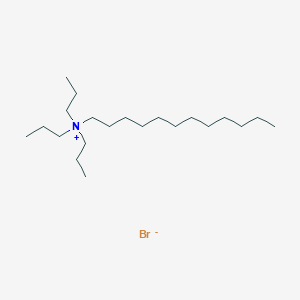
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
